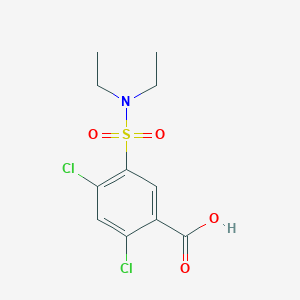

2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid

CAS No.: 95454-00-5

Cat. No.: VC8334899

Molecular Formula: C11H13Cl2NO4S

Molecular Weight: 326.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95454-00-5 |

|---|---|

| Molecular Formula | C11H13Cl2NO4S |

| Molecular Weight | 326.2 g/mol |

| IUPAC Name | 2,4-dichloro-5-(diethylsulfamoyl)benzoic acid |

| Standard InChI | InChI=1S/C11H13Cl2NO4S/c1-3-14(4-2)19(17,18)10-5-7(11(15)16)8(12)6-9(10)13/h5-6H,3-4H2,1-2H3,(H,15,16) |

| Standard InChI Key | PJAZEADZNVJRAL-UHFFFAOYSA-N |

| SMILES | CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl |

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 2,4-dichloro-5-(diethylsulfamoyl)benzoic acid is CHClNOS, with a molecular weight of 337.25 g/mol. This is derived by substituting the sulfamoyl group (-SONH) in 2,4-dichloro-5-sulfamoylbenzoic acid (CHClNOS) with a diethylsulfamoyl group (-SON(CH)).

Structural Features

-

Aromatic Core: A benzoic acid backbone with chlorine atoms at the 2- and 4-positions, enhancing electrophilic substitution reactivity.

-

Sulfonamide Group: A diethylsulfamoyl moiety (-SON(CH)) at the 5-position, contributing to hydrogen-bonding potential and solubility modulation.

-

Acidic Proton: The carboxylic acid group (-COOH) at the 1-position, with a predicted pKa of ~2.08 , typical for benzoic acid derivatives.

Spectroscopic Data

While experimental data for this specific compound are unavailable, analogs suggest:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch), ~1350 cm (S=O asymmetric stretch), and ~1150 cm (S=O symmetric stretch) .

-

NMR: Distinct signals for the diethylamino protons (δ 1.1–1.3 ppm for CH, δ 3.3–3.5 ppm for CH) and aromatic protons (δ 7.5–8.2 ppm) .

Synthesis and Manufacturing

Synthetic Route

The synthesis of 2,4-dichloro-5-(diethylsulfamoyl)benzoic acid can be inferred from methods used for related compounds :

-

Chlorosulfonation: React 2,4-dichlorobenzoic acid with chlorosulfonic acid (ClSOH) in the presence of a catalyst (e.g., sulfuric acid) to form 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.

-

Amination: Treat the chlorosulfonyl intermediate with diethylamine (EtNH) to substitute the chlorine atom with a diethylsulfamoyl group.

-

Acidification and Purification: Isolate the crude product via ice-water quenching, followed by recrystallization from aqueous methanol or DMSO .

Reaction Scheme:

Process Optimization

-

Yield: Analogous syntheses report yields of 70–85% after optimization .

-

Purity: Recrystallization achieves >99% purity, with melting points consistent with structural homogeneity (e.g., 230–232°C for the sulfamoyl analog) .

-

Industrial Scalability: The use of cost-effective raw materials (e.g., 2,4-dichlorobenzoic acid) and mild reaction conditions supports large-scale production .

Physicochemical Properties

Key Observations:

-

The diethylsulfamoyl group enhances lipophilicity compared to the sulfamoyl analog, improving membrane permeability in biological systems .

-

Low water solubility necessitates formulation strategies (e.g., salt formation, prodrugs) for pharmaceutical applications .

Applications and Biological Relevance

Pharmaceutical Intermediate

-

Diuretic Agents: Structural analogs (e.g., furosemide derivatives) inhibit renal Na-K-2Cl cotransporters .

-

Antihypertensives: Sulfonamide benzoic acids modulate vasodilation via carbonic anhydrase inhibition .

Agricultural Chemistry

-

Herbicides: Chlorinated benzoic acids disrupt plant auxin signaling, a mechanism explored in agrochemical design .

Material Science

-

Polymer Additives: Sulfonamide groups improve thermal stability and flame retardancy in polyesters .

Toxicological Notes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume